molecular formula C13H17NO4 B575713 Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate CAS No. 167097-00-9

Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate

Cat. No.: B575713
CAS No.: 167097-00-9
M. Wt: 251.282
InChI Key: RNUMISHXYWFZCE-RYUDHWBXSA-N
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Description

Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C12H15NO4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate typically involves the protection of hydroxyl groups and the formation of the piperidine ring. One common method includes the use of benzyl protecting groups and subsequent cyclization reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl (3S,4S)-3,4-dioxopiperidine-1-carboxylate, while reduction can produce benzyl (3S,4S)-3,4-dihydroxypiperidine .

Scientific Research Applications

Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The benzyl group can also interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which provide distinct chemical properties and potential biological activities compared to similar compounds .

Biological Activity

Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with hydroxyl groups at the 3 and 4 positions, along with a benzyl substituent. The stereochemistry of this compound is crucial for its interactions with biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It is believed to modulate neurotransmitter systems by binding to muscarinic acetylcholine receptors and potentially influencing dopaminergic pathways. This interaction can lead to alterations in neurotransmitter release and activity, which are critical in treating neurological disorders.

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

  • Enzyme Inhibition : The compound has shown inhibitory effects on monoamine oxidase (MAO) and cholinesterase enzymes. For instance, derivatives of similar structures have demonstrated IC50 values ranging from 1.38 µM to 2.48 µM against MAO-A and MAO-B . These findings suggest that this compound may share similar inhibitory properties.
  • Cytotoxicity : In studies involving cell lines such as HeLa cells, related compounds have shown varying degrees of cytotoxicity with IC50 values indicating selective toxicity profiles . The safety profile of this compound remains to be fully elucidated.

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicates that modifications in the piperidine scaffold significantly affect the binding affinity and selectivity towards specific receptor subtypes. For example:

Compound NameKey FeaturesBiological Activity
Benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylateFluorine substitutionAntagonist for muscarinic receptors
Benzyl (3S,4S)-3-hydroxy-4-methoxypiperidine-1-carboxylateMethoxy groupIncreased lipophilicity and receptor affinity

Properties

IUPAC Name

benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-11-6-7-14(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUMISHXYWFZCE-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@H]1O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653104
Record name Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167097-00-9
Record name Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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